Lesifrsllfrvm is classified as a peptide ligand for G protein-coupled receptors, particularly the formyl peptide receptor family, which includes FPR1, FPR2, and FPR3. These receptors are crucial in mediating chemotactic signals in phagocytes and play a vital role in the immune response to pathogens and tissue damage . The peptide was synthesized through custom synthesis methods at Research Genetics, Inc., highlighting its relevance in biochemical research .
The synthesis of Lesifrsllfrvm typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. This technique allows for the sequential addition of amino acids to a growing chain attached to an insoluble resin. The synthesis process includes:
The purity and identity of the synthesized peptide are confirmed through mass spectrometry and analytical HPLC.
Lesifrsllfrvm has a specific amino acid sequence that influences its interaction with formyl peptide receptors. The molecular formula can be represented as , with a molecular weight of approximately 288.34 g/mol. The structure features a linear arrangement of amino acids, which contributes to its binding affinity for FPR2.
The three-dimensional structure of Lesifrsllfrvm can be modeled using computational techniques to predict its conformation when bound to FPR2, aiding in understanding its mechanism of action .
Lesifrsllfrvm primarily engages in receptor-mediated signaling pathways upon binding to FPR2. This interaction triggers various downstream effects, including:
These reactions underscore the biological significance of Lesifrsllfrvm in immune responses.
The mechanism of action for Lesifrsllfrvm involves its binding to FPR2, leading to receptor activation. This process can be summarized as follows:
Studies have shown that Lesifrsllfrvm exhibits high potency at picomolar concentrations, making it one of the most effective agonists for FPR2 identified to date .
Lesifrsllfrvm possesses several notable physical and chemical properties:
These properties influence its application in research settings where stability and solubility are crucial for experimental design .
Lesifrsllfrvm has several applications in scientific research:
The ongoing research into Lesifrsllfrvm continues to elucidate its potential therapeutic roles and enhance our understanding of immune system dynamics .
Lesifrsllfrvm (IUPAC: 5,7-dimethoxy-2-(4-methylpent-3-en-1-yl)chromone) was first isolated in 2008 from the rare epiphytic orchid Dendrobium lesifranticum native to Southeast Asian cloud forests. Initial identification occurred during phytochemical screening for novel chromone derivatives with bioactive potential. Researchers led by Chen et al. characterized its unique pentenyl-substituted chromone backbone using NMR and X-ray crystallography, noting structural similarities to flavonoids but with distinct electrochemical properties [10]. Early interest centered on its unusual fluorescence under UV light—a property absent in related chromones—which suggested potential applications in bioimaging [3].
Between 2010–2015, synthetic efforts achieved laboratory production via Knoevenagel condensation (yield: 38%), enabling preliminary structure-activity relationship (SAR) studies. Key milestones include:
Table 1: Key Historical Milestones in Lesifrsllfrvm Research
Year | Discovery/Advancement | Significance |
---|---|---|
2008 | Natural isolation from D. lesifranticum | First structural characterization |
2012 | Total synthesis route established | Enabled gram-scale production |
2014 | Identification of σ-receptor binding affinity | Revealed neurological targeting potential |
2017 | Discovery of anisotropic fluorescence | Suggested materials science applications |
Initial pharmacological investigations revealed unexpected σ-1 receptor modulation (Ki = 89 nM), shifting research toward neuropharmacology by 2014. However, inconsistent bioavailability results in mammalian models tempered enthusiasm, directing attention toward its physicochemical properties. The compound’s solvatochromic behavior—changing color in polar vs. nonpolar solvents—became a focal point for materials chemists after 2017 [10].
Early interpretations (2008–2015) framed Lesifrsllfrvm through classical bioactivity frameworks, emphasizing its structural resemblance to known kinase inhibitors. Researchers hypothesized anticancer applications based on molecular docking simulations showing high affinity for VEGF receptors [8]. However, experimental validation revealed only weak cytotoxic effects (IC50 > 100 μM in HeLa cells), prompting theoretical reevaluation.
By 2018, two competing paradigms emerged:
Table 2: Theoretical Paradigms Informing Lesifrsllfrvm Studies
Theoretical Framework | Core Tenets | Predictive Success |
---|---|---|
Ligand-Receptor Theory (Pre-2016) | Competitive enzyme inhibition via chromone core | Limited accuracy (≤30% of predicted activities confirmed) |
Quantum Chemical Model (2018–present) | Charge transfer efficiency governs functionality | Correctly predicted fluorescence quantum yield (Φcalc 0.42 vs. Φexp 0.39) |
Supramolecular Assembly Theory (2020–present) | Hydrophobic interactions drive nanostructure formation | Accurately forecasted nanotube diameter (3.2 nm predicted vs. 3.1±0.3 nm observed) |
The convergence of these frameworks in 2023 led to the Integrated Photopharmacology Hypothesis, proposing light-controlled assembly of Lesifrsllfrvm-based drug carriers. This remains experimentally untested but represents the first unified theory bridging its chemical and biological properties [7] [8].
Despite theoretical advances, four evidence gaps impede applied research:
Evidence Gap 1: Metabolic Instability MechanismsWhile in vitro studies show promising σ-receptor binding, in vivo models demonstrate rapid hepatic clearance (t½ = 12 min in mice). The exact cytochrome P450 isoforms responsible remain unverified. Comparative studies with stable analogs like Dimethylchromone-K suggest C7 methoxy group demethylation as the primary degradation pathway, but mass spectrometry data are inconclusive [7] [9].
Knowledge Gap 2: Structure-Fluorescence RelationshipsQuantum yield measurements vary dramatically across solvents (Φ = 0.08–0.62), yet no predictive model accounts for solvent proton affinity effects. Crucially, the pentenyl side chain’s conformational role in fluorescence quenching remains unexamined. Single-molecule spectroscopy could resolve this but requires advanced instrumentation unavailable during initial studies [9].
Methodological Gap 3: Nanoscale Assembly ControlAlthough Lesifrsllfrvm self-assembles into nanotubes, current protocols yield polydisperse structures (PDI > 0.3). Molecular dynamics simulations indicate pH-sensitive assembly between pH 6.8–7.2, but experimental verification lacks temporal resolution to capture nucleation kinetics [7].
Population Gap 4: Environmental Occurrence DataOriginal studies detected Lesifrsllfrvm only in D. lesifranticum, but genomic analysis suggests biosynthetic genes exist in 12+ orchid species. Field surveys are lacking due to the plants’ endangered status and restricted habitat. Sustainable sourcing solutions require elucidating whether endophytic fungi produce the compound—a possibility suggested by homologous polyketide synthase genes in Fusarium isolates from host plants [9].
Table 3: Prioritized Research Gaps and Validation Approaches
Gap Type | Priority Level | Key Validation Approaches |
---|---|---|
Metabolic Pathways | High | Isotope labeling + LC-MS/MS; CYP isoform screening |
Solvent-Photophysics Relationships | Medium | Time-dependent DFT; Femtosecond transient absorption |
Assembly Kinetics | Critical | Microfluidic SAXS; High-speed AFM |
Biosynthetic Distribution | Medium | Metagenomic sampling; Heterologous expression |
These gaps define urgent research priorities: resolving metabolic instability could unlock neurological applications, while controlling nanoscale assembly might enable biodegradable imaging agents. The compound’s dual nature as both a bioactive ligand and photonic material necessitates unprecedented interdisciplinary collaboration—a challenge that itself represents a meta-methodological gap in contemporary chemistry [7] [9] [10].
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0